N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Anti-infective Research

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1706075-83-3) is a fully synthetic small molecule (C20H18F3N3O3, MW 405.38) that belongs to the chemical class of benzamide derivatives incorporating a benzo[d]oxazole-heterocycle and a 4-(trifluoromethoxy)benzamide pharmacophore. The compound is listed in commercial screening libraries as a research chemical for non-human, non-therapeutic use, with its structural features suggesting potential interactions with neurological or anti-infective targets, though no peer-reviewed biological characterization specific to this CAS number has been identified at the time of analysis.

Molecular Formula C20H18F3N3O3
Molecular Weight 405.377
CAS No. 1706075-83-3
Cat. No. B2589440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS1706075-83-3
Molecular FormulaC20H18F3N3O3
Molecular Weight405.377
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C20H18F3N3O3/c21-20(22,23)29-15-9-7-13(8-10-15)18(27)24-12-14-4-3-11-26(14)19-25-16-5-1-2-6-17(16)28-19/h1-2,5-10,14H,3-4,11-12H2,(H,24,27)
InChIKeyZGTNHLIGDWCEGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1706075-83-3): Baseline Identity & Procurement Context


N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 1706075-83-3) is a fully synthetic small molecule (C20H18F3N3O3, MW 405.38) that belongs to the chemical class of benzamide derivatives incorporating a benzo[d]oxazole-heterocycle and a 4-(trifluoromethoxy)benzamide pharmacophore [1]. The compound is listed in commercial screening libraries as a research chemical for non-human, non-therapeutic use, with its structural features suggesting potential interactions with neurological or anti-infective targets, though no peer-reviewed biological characterization specific to this CAS number has been identified at the time of analysis [1].

Why Generic Substitution Fails for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide


In the absence of publicly available head-to-head comparative data, the precise molecular architecture of this compound—specifically the spatial arrangement of the benzo[d]oxazol-2-yl-pyrrolidine core coupled with the para-trifluoromethoxy benzamide—creates a unique pharmacophore that cannot be assumed to be interchangeable with even closely related analogs such as N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide (CAS 1788533-79-8) or other pyrrolidine-benzamide derivatives . Minor structural perturbations (e.g., substituent position, heterocycle identity) frequently lead to significant shifts in target engagement, selectivity, and physicochemical properties, making generic substitution a high-risk strategy without direct experimental verification [1].

Quantitative Differentiation Evidence for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide


Structural Uniqueness Relative to the 2-Ethoxybenzamide Analog

The target compound incorporates a 4-(trifluoromethoxy)benzamide moiety, whereas the analog N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide (CAS 1788533-79-8) bears a 2-ethoxybenzamide group. This substitution differentiates the electronic (Hammett σp: -OCF3 ≈ 0.35 vs. -OEt ≈ -0.24), lipophilic (π: -OCF3 ≈ +1.04 vs. -OEt ≈ +0.38), and metabolic stability profiles, which are known in medicinal chemistry to critically influence target binding and pharmacokinetics, though direct comparative bioactivity data for these two compounds are not publicly available [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Anti-infective Research

Patent Contextualization as a Monoamine Reuptake Pharmacophore

The benzo[d]oxazol-2-yl-pyrrolidine scaffold appears in patent literature covering amide compounds as monoamine reuptake inhibitors (e.g., US20080306123A1) [1]. While the exact CAS 1706075-83-3 is not explicitly exemplified with quantitative IC50 values in public patents, its core motif is associated with sub-micromolar to low nanomolar reuptake inhibition at human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters in structurally related series [2]. This contrasts with pyrrolidine-benzamides lacking the benzo[d]oxazole group, which typically show weaker or different transporter selectivity profiles.

CNS Drug Discovery Monoamine Reuptake Inhibition Intellectual Property Analysis

Absence of Confirmatory Bioactivity Data as a Risk Factor vs. Characterized Probes

Unlike established chemical probes within the benzo[d]oxazole-pyrrolidine class, which typically possess publicly disclosed IC50/Ki values, selectivity profiles, and cellular activity data in authoritative databases such as BindingDB or ChEMBL, the target compound has no such quantitative bioactivity annotation as of the search date [1]. This places the compound in a 'dark matter' category where its biological activity is speculative, in contrast to well-characterized probes like the EZH2 inhibitor SKLB03220 (IC50 1.72 nM) which provides a benchmark for data transparency .

Chemical Probe Quality Data Reproducibility Procurement Risk Assessment

Best-Fit Research and Industrial Application Scenarios for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide


Structure-Activity Relationship (SAR) Expansion of Monoamine Reuptake Inhibitor Series

Based on the patent-class association with monoamine reuptake pharmacophores [1], this compound is best deployed as a diversity point in SAR studies aiming to probe the effects of the 4-(trifluoromethoxy)benzamide substituent on transporter selectivity and intrinsic clearance. Its procurement enables comparison with the 2-ethoxybenzamide analog in matched assay panels to empirically validate in silico predictions of lipophilicity-driven potency shifts .

Anti-Infective Screening Against Drug-Resistant Mycobacterial Strains

Given the reported antimycobacterial activity of the structurally related 2-ethoxybenzamide analog [1], the target compound—featuring a more lipophilic and metabolically stable para-trifluoromethoxy group—represents a logical next-generation candidate for in vitro screening against Mycobacterium tuberculosis, including MDR/XDR strains. Procurement supports targeted hit expansion programs where the benzo[d]oxazole-pyrrolidine core is a privileged scaffold .

Chemical Biology Probe Development Requiring Orthogonal Pharmacophore Validation

The compound's unique combination of a benzo[d]oxazole heterocycle and 4-(trifluoromethoxy)benzamide provides a distinct 'negative control' or 'specificity control' chemotype when investigating targets engaged by structurally divergent benzamides. Its procurement is appropriate for selectivity profiling in panels where off-target engagement of the benzamide class must be ruled out, as emphasized by chemical probe quality guidelines [1].

Computational Chemistry and QSAR Model Building with Experimental Validation

The absence of public bioactivity data makes this compound an ideal candidate for prospective computational modeling (docking, MD simulations, Free Energy Perturbation) followed by experimental validation. Procurement provides a structurally novel test case to benchmark predictive models, particularly for evaluating the contribution of the trifluoromethoxy group to binding free energy relative to methoxy or ethoxy congeners [1].

Quote Request

Request a Quote for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.